molecular formula C13H20OS B8001457 1-[2-(iso-Pentylthio)phenyl]ethanol

1-[2-(iso-Pentylthio)phenyl]ethanol

Cat. No.: B8001457
M. Wt: 224.36 g/mol
InChI Key: LTXLVWGJRZIIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(iso-Pentylthio)phenyl]ethanol is an organic compound with the molecular formula C13H20OS It is characterized by the presence of a phenyl ring substituted with an iso-pentylthio group and an ethanol moiety

Preparation Methods

The synthesis of 1-[2-(iso-Pentylthio)phenyl]ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenol and iso-pentylthiol.

    Formation of Thioether: The first step involves the nucleophilic substitution reaction between 2-bromophenol and iso-pentylthiol to form 2-(iso-pentylthio)phenol.

    Reduction: The next step involves the reduction of the phenol group to form the corresponding phenylthiol.

    Alkylation: Finally, the phenylthiol undergoes alkylation with ethylene oxide to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(iso-Pentylthio)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(iso-Pentylthio)phenyl]ethanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(iso-Pentylthio)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can modulate the activity of enzymes and other proteins. Additionally, its phenyl ring can participate in aromatic interactions, influencing its binding to biological targets.

Comparison with Similar Compounds

1-[2-(iso-Pentylthio)phenyl]ethanol can be compared with other similar compounds, such as:

    1-[2-(Methylthio)phenyl]ethanol: This compound has a methylthio group instead of an iso-pentylthio group, resulting in different chemical and biological properties.

    1-[2-(Ethylthio)phenyl]ethanol: The presence of an ethylthio group in this compound also leads to variations in its reactivity and applications.

    1-[2-(Propylthio)phenyl]ethanol: The propylthio group in this compound affects its physical and chemical characteristics compared to this compound.

Properties

IUPAC Name

1-[2-(3-methylbutylsulfanyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-10(2)8-9-15-13-7-5-4-6-12(13)11(3)14/h4-7,10-11,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXLVWGJRZIIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=CC=C1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.